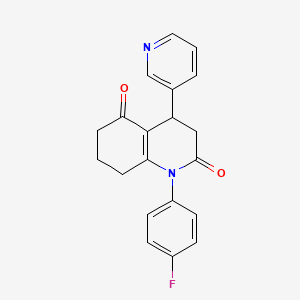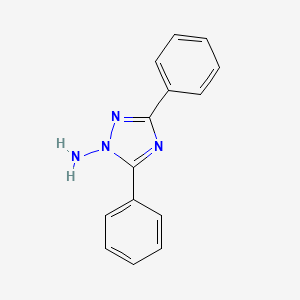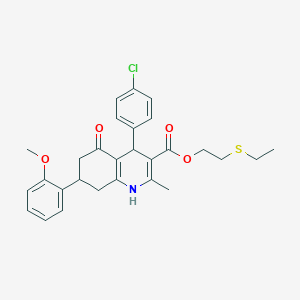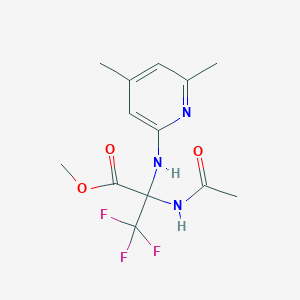![molecular formula C31H30N4O2S B11085415 4-(4-methoxyphenyl)-N-(2-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11085415.png)
4-(4-methoxyphenyl)-N-(2-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenyl)-N-(2-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic elements
Preparation Methods
The synthesis of 4-(4-methoxyphenyl)-N-(2-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide involves several steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic route typically starts with the preparation of the core triazacyclopenta[cd]azulene structure, followed by the introduction of the methoxyphenyl, methylphenyl, and phenoxymethyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the successful synthesis of this compound.
Chemical Reactions Analysis
4-(4-methoxyphenyl)-N-(2-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-methoxyphenyl)-N-(2-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-(2-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(4-methoxyphenyl)-N-(2-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide can be compared with other similar compounds, such as:
4-methoxyphenyl isocyanate: Known for its use in amine protection and deprotection sequences.
2-methoxy-4-[(4-methoxyphenyl)imino]methyl]phenol:
Properties
Molecular Formula |
C31H30N4O2S |
|---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-N-(2-methylphenyl)-2-(phenoxymethyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C31H30N4O2S/c1-21-10-6-7-14-26(21)32-30(38)29-28(22-15-17-23(36-2)18-16-22)25-13-8-9-19-34-27(33-35(29)31(25)34)20-37-24-11-4-3-5-12-24/h3-7,10-12,14-18H,8-9,13,19-20H2,1-2H3,(H,32,38) |
InChI Key |
CGUYJOQOVHMHBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)C2=C(C3=C4N2N=C(N4CCCC3)COC5=CC=CC=C5)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[3-(Ethoxycarbonyl)-6-methoxy-4-quinolyl]amino}benzoic acid](/img/structure/B11085341.png)
![N-(4-chlorobenzyl)-3-(2-methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propan-1-amine](/img/structure/B11085343.png)

![Methyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11085368.png)


![2-{[5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11085384.png)
![5-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B11085386.png)
![Methyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11085388.png)
![2-[4-(cyanomethyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11085391.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(diphenylmethylidene)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11085399.png)
![11-(6,8-dichloro-4-oxo-4H-chromen-3-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11085406.png)
![N-(2-methylcyclohexyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11085413.png)
